3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate
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Overview
Description
3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further connected to a hexadecanoate (palmitate) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate typically involves esterification reactions. One common method is the reaction between 3-(4-methoxyphenyl)-3-oxopropanoic acid and hexadecanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate involves its interaction with various molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The ester bond can be hydrolyzed by esterases, releasing the active components that exert biological effects. The compound may also affect cellular pathways by altering membrane fluidity and signaling processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propyl acetate: Similar structure but with an acetate group instead of hexadecanoate.
3-(4-Methoxyphenyl)-3-oxopropyl butyrate: Similar structure but with a butyrate group instead of hexadecanoate.
3-(4-Methoxyphenyl)-3-oxopropyl octanoate: Similar structure but with an octanoate group instead of hexadecanoate.
Uniqueness
3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate is unique due to its long-chain fatty acid moiety (hexadecanoate), which imparts specific physicochemical properties such as increased hydrophobicity and potential for incorporation into lipid-based formulations. This makes it particularly useful in applications requiring enhanced solubility in lipid environments, such as in drug delivery systems and cosmetic formulations.
Properties
CAS No. |
877995-13-6 |
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Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-3-oxopropyl] hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26(28)30-22-21-25(27)23-17-19-24(29-2)20-18-23/h17-20H,3-16,21-22H2,1-2H3 |
InChI Key |
RPBDWGUTIDYOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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